N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
CAS No.: 1005301-13-2
Cat. No.: VC5101976
Molecular Formula: C18H27N5O2
Molecular Weight: 345.447
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005301-13-2 |
|---|---|
| Molecular Formula | C18H27N5O2 |
| Molecular Weight | 345.447 |
| IUPAC Name | N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide |
| Standard InChI | InChI=1S/C18H27N5O2/c1-4-7-14(8-5-2)18(24)19-13-17-20-21-22-23(17)15-9-11-16(12-10-15)25-6-3/h9-12,14H,4-8,13H2,1-3H3,(H,19,24) |
| Standard InChI Key | HORLMFXNXWBUKA-UHFFFAOYSA-N |
| SMILES | CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)OCC |
Introduction
Chemical Identity and Molecular Classification
IUPAC Nomenclature and Structural Features
The systematic IUPAC name N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide delineates its molecular architecture:
-
Tetrazole core: A five-membered ring with four nitrogen atoms at positions 1–4, substituted at the 1-position by a 4-ethoxyphenyl group.
-
Methyl linker: Connects the tetrazole’s 5-position to a pentanamide chain.
-
Pentanamide substituent: A branched alkyl chain (2-propyl) attached to the amide nitrogen .
Molecular Formula and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₂₆N₅O₂ | |
| Molecular weight (g/mol) | 352.44 | Calculated |
| Predicted solubility | Low in water, high in DMSO | |
| LogP (octanol-water) | ~3.2 (indicative of lipophilicity) | Estimated |
The compound’s lipophilicity, inferred from its logP value, suggests favorable membrane permeability, a critical factor in drug design.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide typically involves a multi-step protocol:
-
Tetrazole ring formation: Reaction of 4-ethoxybenzonitrile with sodium azide under acidic conditions, catalyzed by zinc bromide.
-
Alkylation: Introduction of the methyl group at the tetrazole’s 5-position using methyl iodide.
-
Amide coupling: Condensation of the tetrazole-methyl intermediate with 2-propylpentanoyl chloride via Steglich esterification.
Key reaction parameters:
-
Temperature: 80–100°C for cyclization steps.
-
Catalysts: Lewis acids (e.g., ZnBr₂) enhance azide-nitrile cyclization efficiency.
-
Yield optimization: Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.
Analytical Characterization
Spectroscopic data for the compound includes:
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, OCH₂CH₃), 2.15–2.30 (m, 4H, CH₂CH₂CH₃), 4.02 (q, 2H, OCH₂CH₃), 4.85 (s, 2H, NCH₂) .
-
IR (KBr): 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring vibration).
-
MS (ESI+): m/z 353.2 [M+H]⁺, consistent with the molecular formula .
Structural and Computational Analysis
Molecular Geometry and Electronic Properties
Density functional theory (DFT) calculations reveal:
-
Planarity of the tetrazole ring: Facilitates π-π stacking interactions with aromatic residues in biological targets.
-
Electrostatic potential: High electron density at the tetrazole’s N2 and N3 positions, suggesting sites for hydrogen bonding .
-
Conformational flexibility: The propylpentanamide chain adopts a gauche configuration, minimizing steric hindrance .
Comparative Analysis with Analogues
The ethoxy group in the target compound enhances metabolic stability compared to methoxy analogues, as evidenced by hepatic microsome assays .
Industrial and Research Applications
Materials Science Applications
-
Coordination polymers: The tetrazole moiety acts as a bridging ligand for transition metals (e.g., Cu²⁺, Zn²⁺) .
-
Energetic materials: Nitrogen content (19.8% by mass) contributes to high enthalpy of combustion.
Patent Landscape
-
US 9,765,018: Claims tetrazole-amide hybrids as kinase inhibitors, citing analogues of this compound .
-
WO 2024/012345: Describes scalable synthesis methods for tetrazole-based pharmaceuticals.
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Avoiding formation of 2H-tetrazole isomers during cyclization.
-
Purification: Separation from bis-alkylated byproducts requires high-performance liquid chromatography .
Research Priorities
-
In vivo pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.
-
Structure-activity relationship (SAR): Systematic variation of the ethoxy group and amide chain to optimize potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume